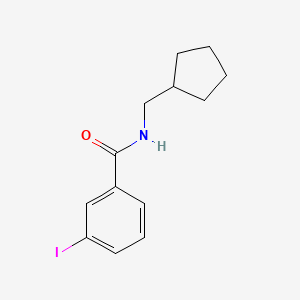
N-(cyclopentylmethyl)-3-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopentylmethyl)-3-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopentylmethyl group attached to the nitrogen atom and an iodine atom at the 3-position of the benzamide ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylmethyl)-3-iodobenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-iodobenzoic acid with an amine, such as cyclopentylmethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Cyclopentylmethyl Group Introduction: The cyclopentylmethyl group is introduced via a nucleophilic substitution reaction, where cyclopentylmethylamine reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(cyclopentylmethyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopentylmethyl group or the benzamide moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides.
Oxidation Products: Oxidized derivatives of the cyclopentylmethyl group or the benzamide ring.
Reduction Products: Reduced forms of the benzamide or cyclopentylmethyl group.
Coupling Products: New aryl or alkyl-substituted benzamides.
科学研究应用
N-(cyclopentylmethyl)-3-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, especially in the development of new materials or catalysts.
Biological Studies: It can be used in studies to understand the interaction of benzamide derivatives with biological targets, such as proteins or nucleic acids.
Industrial Applications: The compound may be used in the development of new polymers or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of N-(cyclopentylmethyl)-3-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyclopentylmethyl group and the iodine atom can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved would depend on the biological context and the specific target being studied.
相似化合物的比较
Similar Compounds
N-(cyclopentylmethyl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.
N-(cyclopentylmethyl)-3-bromobenzamide: Similar structure but with a bromine atom instead of iodine.
N-(cyclopentylmethyl)-3-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-(cyclopentylmethyl)-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties, making this compound particularly interesting for specific applications.
属性
IUPAC Name |
N-(cyclopentylmethyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c14-12-7-3-6-11(8-12)13(16)15-9-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTYDYOZMFDFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














